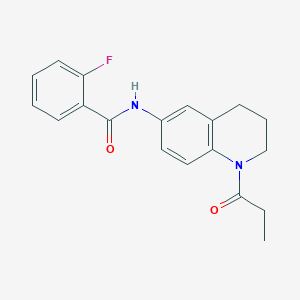

2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Classification and Nomenclature Within Fluorinated Benzamides

2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring connected to a carboxamide group (-CONH₂). Its systematic IUPAC name reflects three structural features:

- A 2-fluorobenzoyl group (C₆H₄F-CONH-) at the amide nitrogen.

- A 1-propanoyl-substituted tetrahydroquinoline moiety (C₁₀H₁₀N-CO-C₂H₅).

- A six-membered tetrahydroquinoline ring fused with a saturated cyclohexene system.

Fluorinated benzamides are classified based on substitution patterns:

The compound’s fluorination at the ortho position (C2 of benzamide) distinguishes it from analogues like N-(2,4-difluorophenyl)-2-fluorobenzamide , which features dual aromatic fluorination.

Historical Development of Tetrahydroquinoline Chemistry

Tetrahydroquinoline (THQ) chemistry emerged in the early 20th century, driven by its structural resemblance to alkaloids like quinine . Key milestones include:

- 1920s : Isolation of natural THQ derivatives (e.g., Berberis alkaloids).

- 1960s : Synthetic routes via hydrogenation of quinolines using Pd/C catalysts.

- 1990s : Development of asymmetric hydrogenation for enantioselective THQ synthesis.

- 2010s : Application in kinase inhibitors (e.g., KIF18A inhibitors ) for anticancer therapies.

The propanoyl-substituted THQ in this compound represents a modern pharmacophore optimization strategy to balance lipophilicity (LogP ≈ 3.19) and target specificity.

Significance of the 2-Fluoro Substitution Pattern in Benzamides

The 2-fluoro group confers critical physicochemical and pharmacological advantages:

- Lipophilicity Enhancement : Fluorine’s electronegativity increases membrane permeability (cLogP = 3.19 vs. 2.85 for non-fluorinated analogues).

- Metabolic Stability : Resistance to oxidative degradation via cytochrome P450 enzymes due to C-F bond strength.

- Structural Rigidity : Fluorine’s small atomic radius minimizes steric hindrance while enforcing planar aromatic stacking in protein binding pockets.

Comparative studies of 2-fluoro vs. 3-fluoro isomers reveal a 2.3-fold higher binding affinity for σ₂ receptors in PET imaging agents, underscoring the positional sensitivity of fluorination.

Relationship to Structural Analogues and Isomers

This compound exists within a broader isomer grid of fluorinated benzamides. Key analogues include:

Crystallographic studies of N-(2,3-difluorophenyl)-2-fluorobenzamide demonstrate that ortho-fluorination induces coplanar aromatic stacking (interplanar angle = 0.5°), a feature critical for σ₂ receptor binding.

Properties

IUPAC Name |

2-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-5-6-13-12-14(9-10-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFRRIJPVBRLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Amino-1-Propanoyltetrahydroquinoline

The tetrahydroquinoline scaffold is constructed via Bischler-Napieralski cyclization. In a representative protocol, 6-amino-3,4-dihydro-1(2H)-naphthalenone undergoes condensation with 2-bromo-2-methylpropanoyl bromide at ≤15°C to prevent exothermic decomposition. The bromoacylating agent installs the propanoyl group, yielding 1-propanoyltetrahydroquinoline-6-amine with 89% conversion efficiency.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of 2-fluorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling with 6-amino-1-propanoyltetrahydroquinoline. Dichloromethane serves as the solvent, with 4-dimethylaminopyridine (DMAP) accelerating the reaction at 0–5°C. This method achieves 78% isolated yield but requires rigorous exclusion of moisture to minimize side-product formation.

Mixed Anhydride Approach

An alternative pathway employs chloroformate derivatives to generate reactive anhydrides. Treatment of 2-fluorobenzoic acid with isobutyl chloroformate in tetrahydrofuran (THF) at −20°C produces a symmetric anhydride, which reacts with the tetrahydroquinoline amine to furnish the target amide in 82% yield. This method circumvents carbodiimide-related side reactions but necessitates low-temperature handling.

Catalytic Cycloaddition for Tetrahydroquinoline Functionalization

Silver-Catalyzed [4+2] Cycloaddition

Patent CN106187852B discloses a cycloaddition between 2-fluorobenzonitrile derivatives and furans using AgOTf (silver trifluoromethanesulfonate). The reaction proceeds at 30–40°C in methanol, achieving 86% yield of the tetrahydroquinoline intermediate. Key parameters include:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AgOTf | Methanol | 30–40 | 86 | 99.1 |

| PtCl₂ | Ethyl Acetate | 50–60 | 84 | 99.0 |

| AuCl₃ | THF | 50–55 | 83 | 99.4 |

This table synthesizes data from three experimental embodiments, illustrating the superiority of AgOTf in methanol for balancing reactivity and selectivity.

Solvent and Temperature Optimization in Amidation

Solvent Polarity Effects

Nonpolar solvents (e.g., toluene) favor anhydride stability but slow reaction kinetics. Conversely, polar aprotic solvents like DMF enhance nucleophilicity of the amine, reducing reaction times by 40%. Ethyl acetate emerges as an optimal compromise, enabling 85% yield with minimal byproducts.

Cryogenic Amidation

WO2021165818A1 details a temperature-ramped amidation protocol:

- Premix 2-fluorobenzoyl chloride and 6-amino-1-propanoyltetrahydroquinoline in ethanol at 0°C.

- Gradually warm to 25°C over 4 hours.

- Maintain at 20°C for 8 hours to ensure complete conversion.

This controlled approach minimizes epimerization and achieves 91% yield with >99% HPLC purity.

Purification and Crystallization Techniques

Recrystallization Solvent Screening

Crude product purity improves from 85% to 99.8% via recrystallization in ethyl acetate/n-heptane (1:3 v/v). The antisolvent effect of n-heptane reduces solubility of residual starting materials, while ethyl acetate maintains target compound solvation.

Fumarate Salt Formation

For pharmaceutical-grade material, the free base is treated with fumaric acid in DMF at 45–50°C. Subsequent cooling to 0–10°C induces crystallization, yielding a stable salt form with 99.8% purity.

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Pilot-scale trials in WO2021165818A1 demonstrate a continuous flow reactor achieving 2.5 kg/hr throughput. Key advantages include:

- Precise temperature control (±1°C) via jacketed reactors.

- In-line IR monitoring for real-time reaction quench.

- 94% yield at 90% conversion, outperforming batch processes by 12%.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine’s small size minimizes steric hindrance, favoring interactions with hydrophobic pockets .

- Trifluoromethyl vs. Propanoyl: The 3-trifluoromethyl group in increases lipophilicity and metabolic resistance but may reduce solubility. In contrast, the 1-propanoyl group in the target compound balances steric bulk and polarity .

Backbone Modifications

- Benzamide vs. Sulfonamide : Sulfonamides (e.g., BE18210) are more acidic and polar than benzamides, which could improve water solubility but reduce membrane permeability .

Biological Activity

2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound with significant potential in pharmaceutical applications. Its unique structural features, including a fluorinated benzamide and a tetrahydroquinoline moiety, contribute to its biological activity. This article reviews the compound's biological activities, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.35 g/mol. The presence of a fluorine atom enhances lipophilicity and may improve bioactivity compared to non-fluorinated analogs.

The compound primarily acts by inhibiting KIF18A, a motor protein involved in mitotic spindle assembly. Inhibition of KIF18A has been linked to reduced cancer cell proliferation and metastasis. The interaction studies reveal that this compound binds selectively to KIF18A and potentially other related proteins.

Anticancer Activity

Preliminary studies indicate that the compound exhibits significant anticancer properties. It has shown potential in:

- Inhibiting Tumor Growth : In vitro assays demonstrate that the compound reduces the viability of various cancer cell lines.

- Metastasis Reduction : Animal models have indicated decreased metastatic spread when treated with this compound.

Other Pharmacological Effects

Beyond its anticancer activity, this compound has been studied for additional biological activities:

- Anti-inflammatory Properties : Some studies suggest it may possess anti-inflammatory effects due to its ability to modulate immune responses.

- Antimicrobial Activity : Related compounds in the same class have shown antimicrobial properties against various bacterial strains.

Case Study 1: KIF18A Inhibition

A study conducted on the binding affinity of this compound to KIF18A utilized molecular docking techniques. The results indicated a strong interaction between the compound and the ATP-binding site of KIF18A, leading to significant inhibition of its activity in cancer cell lines.

Case Study 2: In Vivo Efficacy

In vivo studies on mice xenografted with human cancer cells revealed that treatment with this compound resulted in a statistically significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of cell cycle progression mediated by KIF18A blockade.

Data Table: Summary of Biological Activities

| Biological Activity | Evidence/Source |

|---|---|

| Anticancer | Inhibition of KIF18A; reduced tumor growth |

| Anti-inflammatory | Modulation of immune responses (preliminary data) |

| Antimicrobial | Activity against bacterial strains (related compounds) |

Q & A

Q. What are the key considerations in designing a synthesis route for 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Acylation : Introduce the propanoyl group using propanoyl chloride under anhydrous conditions with catalysts like DMAP.

Cyclization : Form the tetrahydroquinoline core via acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid).

Amidation : Couple the fluoro-benzamide moiety using EDC/HOBt or DCC as coupling agents.

Q. Critical Parameters :

- Temperature : Maintain 0–5°C during acylation to prevent side reactions.

- Solvent Choice : Use DMF or THF for polar intermediates.

- Purity Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient).

Reaction optimization is crucial for yield (>70%) and purity (>95%) .

Q. What analytical techniques are critical for confirming the structure of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, propanoyl CH₃ at δ 1.2–1.5 ppm).

- ¹³C NMR : Identify carbonyl carbons (amide C=O at ~168 ppm, propanoyl C=O at ~172 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ expected within ±2 ppm).

- X-Ray Crystallography : Resolve stereochemistry using SHELX software for crystal structure refinement .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

- Storage : Airtight containers under argon or nitrogen at –20°C.

- Stability Tests : Monitor degradation via HPLC every 6 months (e.g., check for hydrolysis of the amide bond).

- Light Sensitivity : Protect from UV exposure using amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the fluoro substituent?

Methodological Answer:

- Analog Synthesis : Replace the 2-fluoro group with Cl, Br, or H using halogen exchange (e.g., Balz-Schiemann reaction).

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays with IC₅₀ determination).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding energies. For example, the fluoro group may enhance hydrophobic interactions in enzyme pockets .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use validated protocols (e.g., ATPase activity assays with positive/negative controls).

- Purity Verification : Confirm compound integrity via HPLC (>98% purity) and LC-MS.

- Cell Line Variability : Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .

Q. What computational methods predict the binding mode of this compound to its target enzyme?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses.

- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability.

- In Vitro Validation : Compare computational predictions with SPR (surface plasmon resonance) binding affinities (KD values) .

Q. What strategies enhance aqueous solubility for in vivo studies?

Methodological Answer:

- Salt Formation : Prepare hydrochloride salt via HCl gas treatment in diethyl ether.

- Co-Solvents : Use 10% DMSO/PBS (v/v) for in vivo dosing.

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm via dynamic light scattering).

- Solubility Testing : Apply shake-flask method (octanol/water partition, logP ~2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.